molecular formula C22H22N4O4S2 B11466225 1,4-Bis{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}butane-2,3-diol

1,4-Bis{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}butane-2,3-diol

Cat. No.: B11466225
M. Wt: 470.6 g/mol
InChI Key: RTJUVEVAHNDQMY-UHFFFAOYSA-N
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Description

1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL typically involves the cyclization of acyclic precursors such as semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), halogenated derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

1,4-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]butane-2,3-diol

InChI

InChI=1S/C22H22N4O4S2/c27-17(11-31-13-19-23-25-21(29-19)15-7-3-1-4-8-15)18(28)12-32-14-20-24-26-22(30-20)16-9-5-2-6-10-16/h1-10,17-18,27-28H,11-14H2

InChI Key

RTJUVEVAHNDQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSCC(C(CSCC3=NN=C(O3)C4=CC=CC=C4)O)O

Origin of Product

United States

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